2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
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Description
Molecular Structure Analysis
The compound has a molecular formula of C24H22FN5O2 and a molecular weight of 431.471. The InChI code for a similar compound is 1S/C16H16N4O/c1-9-3-6-12 (7-10 (9)2)20-15-13 (8-17-20)14 (11-4-5-11)18-19-16 (15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) .Physical and Chemical Properties Analysis
The compound is solid in physical form . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound has been used as a key intermediate in the synthesis of various new heterocycles, which exhibit significant antimicrobial activity. For instance, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a similar compound, was utilized in the synthesis of new coumarin, pyridine, pyrrole, thiazole, and other derivatives, which were then evaluated as antimicrobial agents (Bondock et al., 2008).
Antioxidant and Antitumor Evaluation
- Similar N-substituted-2-amino-1,3,4-thiadiazoles, which are related in structure, were synthesized and evaluated for their antitumor and antioxidant activities. This research indicates the potential of such compounds in developing novel therapeutic agents (Hamama et al., 2013).
Novel Coordination Complexes and Antioxidant Activity
- Research has been conducted on pyrazole-acetamide derivatives to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, including similar acetamide derivatives, were evaluated for their antioxidant activity, showcasing the compound's potential in the field of biochemistry and pharmaceuticals (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-14-7-10-17(11-15(14)2)30-23-18(12-26-30)22(16-8-9-16)28-29(24(23)32)13-21(31)27-20-6-4-3-5-19(20)25/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUBBMBMHPORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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